3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde
Description
Properties
IUPAC Name |
3-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-9-11-3-1-4-13(7-11)19-10-12-8-17-6-2-5-15-14(17)16-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWSNDBGARACAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN3C=CC=NC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts and solvents such as toluene or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The benzaldehyde moiety enables classical carbonyl chemistry:
Schiff Base Formation
Condensation with primary amines produces imine derivatives. For example:
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Reaction with thiophene-2-carbaldehyde in ethanol forms (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (yield: 78–85%) .
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Similar reactions with aryl amines yield bioactive derivatives showing antiviral potential against SARS-CoV-2 (binding affinity: -9.1 kcal/mol to ACE2) .
Conditions : Room temperature, ethanol, 12–24 hours.
Oxidation/Reduction
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The aldehyde group can be oxidized to carboxylic acids or reduced to benzyl alcohol derivatives using NaBH4 or LiAlH4 .
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyrimidine core participates in regioselective substitutions:
Cross-Coupling Reactions
Palladium- or copper-catalyzed couplings enable structural diversification:
Suzuki-Miyaura Coupling
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Reaction with aryl boronic acids at the C2 position forms biaryl derivatives (Pd(PPh3)4, K2CO3, DMF, 80°C) .
Buchwald-Hartwig Amination
Cyclization Reactions
The compound serves as a precursor for polycyclic systems:
Michael Addition-Cyclization
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Reacts with α,β-unsaturated carbonyl compounds (e.g., 4,4,4-trifluorobut-2-ynoate) to form fluoromethylated imidazopyrimidines via C–O bond activation .
Mechanism :
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Michael addition at the aldehyde oxygen.
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Intramolecular cyclization via nucleophilic attack by the pyrimidine N1 atom.
Groebke-Blackburn-Bienaymé Reaction
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Three-component reaction with isocyanides and amines yields 3-aminoimidazo[1,2-a]pyrimidines (Dibenziodolium triflate catalyst, 60°C) .
Methoxy Group Reactivity
Imidazole Ring Modifications
Mechanistic Insights
-
DFT studies (B3LYP/6-311++G(d,p)) reveal that cyclization steps during Michael addition have activation energies of ΔG‡ = −3.02 kcal/mol, favoring product formation .
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Electron Localization Function (ELF) analysis shows high electron density at C3, explaining its susceptibility to electrophilic attack .
Scientific Research Applications
3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde is a novel organic compound. Its structural uniqueness arises from a hybridization of a benzaldehyde moiety linked to an imidazo[1,2-a]pyrimidine structure via a methoxy group, allowing for diverse interactions with biological targets. The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system that combines the properties of imidazole and pyrimidine, both significant in medicinal chemistry due to their biological activities.
Potential Applications
- Drug Development The arrangement of functional groups in this compound may impart distinct pharmacological profiles, highlighting its potential as a versatile scaffold for further drug development efforts.
- Synthesis of Derivatives Reactions involving this compound are pivotal in synthesizing derivatives that may enhance biological activity or alter physical properties.
Reported Biological Activities
Compounds containing imidazo[1,2-a]pyrimidine structures have been reported to exhibit a range of biological activities:
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies typically employ techniques such as:
- Surface Plasmon Resonance (SPR)
- Enzyme-Linked Immunosorbent Assay (ELISA)
Such studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties. The unique nitrogen atom in the imidazo[1,2-a]pyrimidine core facilitates hydrogen bonding with biological targets, enhancing the compound's interaction with receptors and enzymes.
Imidazo[1,2-a]pyrimidine Derivatives
A Chinese research group has investigated the synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives . An Armenian research group has studied the synthesis and biological activities of 4-substituted 6,7-dihydro-7,7-dimethyl-5-oxo-9H-pyrano- [4’,3’:4,5]- thieno [3,2-e]imidazo [1,2-a] pyrimidines and their hydrochlorides and their anticonvulsant and tranquilizer properties . Jismy and coworkers synthesized fluoromethylated derivatives of imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines with a Michael addition/intramolecular cyclization . Some derivatives possessed micromolar IC50 values against monoamine oxidase B and butyrylcholinesterase, and these two enzymes are important targets considered by neurodegenerative disorders .
Structural Similarities
Several compounds share structural similarities with this compound.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(Imidazo[1,5-a]pyridin-6-ylmethoxy)benzaldehyde | Imidazo-pyridine derivative | Exhibits different biological activities due to the pyridine ring. |
| 4-Amino-1H-imidazo[1,2-a]pyrimidine | Amino-substituted imidazo compound | Known for strong anticancer properties. |
| Benzyl 4-(imidazo[1,2-a]pyridin-6-yl)benzoate | Ester derivative | Shows enhanced solubility and bioavailability. |
Mechanism of Action
The mechanism of action of 3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.
Signal Transduction: May interfere with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues and their distinguishing features:
Key Observations:
Pyridine-based analogues (e.g., 3-(Imidazo[1,2-a]pyridin-3-yl)benzaldehyde) often show higher synthetic yields (e.g., >70% in solvent-free conditions) but reduced metabolic stability .
Functional Group Impact :
- The aldehyde group in the target compound enables Schiff base formation and coordination with metal ions (e.g., Zn(II), Cd(II)), as demonstrated in related benzaldehyde-metal complexes .
- Carboxylic acid derivatives (e.g., 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid) exhibit superior aqueous solubility but lower reactivity in nucleophilic additions .
Comparison with Analogues:
- Imidazo[1,2-a]pyridine Derivatives: Adib’s solvent-free method for 3-amino-2-arylimidazo[1,2-a]pyridines achieves high yields (~90%) but requires 200°C and specialized imidazoline triones .
- Benzimidazole-Pyrimidine Hybrids : Synthesis involves condensation of carbaldehydes with diamines, yielding neuroactive compounds but with moderate yields (~60%) due to complex purification .
Biological Activity
3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde is a novel organic compound characterized by a benzaldehyde moiety linked to an imidazo[1,2-a]pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features of the imidazo[1,2-a]pyrimidine core contribute to its diverse interactions with biological targets.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₄H₁₁N₃O₂
- Molecular Weight : 253.25 g/mol
- CAS Number : 446280-63-3
The imidazo[1,2-a]pyrimidine core allows for various hydrogen bonding interactions, enhancing its binding affinity to biological receptors and enzymes, which is pivotal for its pharmacological effects.
Biological Activities
Research indicates that compounds containing the imidazo[1,2-a]pyrimidine structure exhibit a wide range of biological activities. These include:
- Anticancer Properties : Studies have shown that derivatives of imidazo[1,2-a]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have displayed significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells with IC50 values lower than those of traditional chemotherapeutics like 5-Fluorouracil .
- Antimicrobial Activity : The compound has also been investigated for its antibacterial and antifungal properties. Research indicates that related compounds show activity against resistant strains of pathogens such as Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 0.48 μg/mL against multidrug-resistant strains .
- Anti-inflammatory Effects : In vitro studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which could lead to reduced tumor growth or pathogen survival.
- Signal Transduction Interference : It may disrupt cellular signaling pathways that are critical for cancer cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[1,2-a]pyrimidine derivatives:
| Study | Findings |
|---|---|
| Study A (2023) | Showed significant anticancer activity in MDA-MB-231 cells with an IC50 value of 0.126 μM. |
| Study B (2024) | Reported antimicrobial activity against MDR Mycobacterium tuberculosis with MIC values <1 μg/mL. |
| Study C (2024) | Investigated anti-inflammatory properties in a murine model, demonstrating reduced cytokine levels after treatment with related compounds. |
These findings highlight the therapeutic potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
